methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16784901
InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

CAS No.:

Cat. No.: VC16784901

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3
Standard InChI Key UOFGALYVZHUWOQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate belongs to the indene derivative family, characterized by a fused bicyclic system of benzene and cyclopentene rings. Its IUPAC name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate , with the following key identifiers:

  • InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3

  • InChIKey: UOFGALYVZHUWOQ-UHFFFAOYSA-N

  • SMILES: COC(=O)C1=CC2=C(C=C1)C(CC2)N

The compound’s planar indene core facilitates π-π interactions in biological systems, while the amino and ester groups enable hydrogen bonding and metabolic stability, respectively .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2
Molecular weight191.23 g/mol
SynonymsSCHEMBL1271484, G88477
Hydrogen bond donors1 (NH2_2)
Hydrogen bond acceptors3 (ester O, NH2_2)

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives involves multi-step routes, as exemplified by the preparation of DDR1 inhibitors :

  • Protection: The amino group is protected using di-tert-butyl dicarbonate [(Boc)2_2O] to yield intermediates 10 and 11 .

  • Alkylation: Intermediate 10 undergoes alkylation to produce 12–14, which are subsequently converted to 15–19 via carbonyl-extrusion reactions .

  • Deprotection: Hydrochloric acid-mediated deprotection yields 20–24, which are coupled with 5-bromopyrimidine via Buchwald–Hartwig amination .

  • Hydrolysis: Ester groups in intermediates like 27 are hydrolyzed to carboxylic acids (e.g., 30) for further functionalization .

Key Derivatives and Yields

Modifications at the amino and ester positions have generated derivatives with enhanced DDR1 affinity:

  • 7f: Kd=5.9nM,IC50=14.9nMK_d = 5.9 \, \text{nM}, \, \text{IC}_{50} = 14.9 \, \text{nM}

  • 7g: 35% yield, [α]D25=+7.3[\alpha]_D^{25} = +7.3

  • 7j: 54% yield, [α]D25=+24.5[\alpha]_D^{25} = +24.5

Table 2: Representative Derivatives and Activities

CompoundModificationYield (%)Activity (IC50_{50})Source
7fR-configuration, pyrimidine3214.9 nM
7gEthyl substituent3522.4 nM
7jPropyl substituent5418.7 nM

Pharmacological Activity and Mechanisms

DDR1 Inhibition

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives exhibit potent DDR1 inhibition by competitively binding the ATP pocket. Compound 7f forms hydrogen bonds with Met704 and hydrophobic interactions with Thr701, achieving a KdK_d of 5.9 nM . This inhibition suppresses collagen-induced DDR1 phosphorylation and epithelial–mesenchymal transition (EMT), reducing tumor metastasis .

Antitumor Efficacy

In orthotopic pancreatic cancer models, 7f dose-dependently inhibited colony formation (IC50_{50} = 1.2 μM) and reduced tumor weight by 62% at 50 mg/kg . Mechanistically, it downregulates Snail and vimentin while upregulating E-cadherin, reversing EMT .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 8.64 (s, 1H, NH), 7.81 (s, 1H, aromatic), 3.91 (s, 3H, OCH3_3), 3.17–3.10 (m, 2H, CH2_2) .

  • HRMS: [M + H]+^+ calcd. for C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2: 191.0946, found: 191.0943 .

Applications and Future Directions

Synthetic Challenges

Future work must address low yields in alkylation steps (e.g., 7h, 11% yield) and enantiomeric separation difficulties . Computational modeling could optimize substituent effects on DDR1 selectivity.

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